molecular formula C8H14O B14292203 2-(Prop-1-en-1-yl)-3-propyloxirane CAS No. 113646-65-4

2-(Prop-1-en-1-yl)-3-propyloxirane

Cat. No.: B14292203
CAS No.: 113646-65-4
M. Wt: 126.20 g/mol
InChI Key: OXOXOIPOGHCUTH-UHFFFAOYSA-N
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Description

2-(Prop-1-en-1-yl)-3-propyloxirane is an organic compound that belongs to the class of epoxides Epoxides are characterized by a three-membered ring consisting of an oxygen atom and two carbon atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Prop-1-en-1-yl)-3-propyloxirane typically involves the epoxidation of alkenes. One common method is the reaction of prop-1-en-1-yl with a suitable oxidizing agent in the presence of a catalyst. For example, the use of peracids such as m-chloroperoxybenzoic acid (m-CPBA) can facilitate the formation of the epoxide ring under mild conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale epoxidation processes using continuous flow reactors. These reactors allow for precise control of reaction parameters, ensuring high yield and purity of the final product. Catalysts such as titanium silicalite-1 (TS-1) are often employed to enhance the efficiency of the epoxidation process .

Chemical Reactions Analysis

Types of Reactions

2-(Prop-1-en-1-yl)-3-propyloxirane can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(Prop-1-en-1-yl)-3-propyloxirane has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(Prop-1-en-1-yl)-3-propyloxirane involves its reactivity with various nucleophiles. The strained three-membered epoxide ring is highly reactive, making it susceptible to nucleophilic attack. This leads to the opening of the ring and the formation of new chemical bonds. The specific molecular targets and pathways depend on the nature of the nucleophile and the reaction conditions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Prop-1-en-1-yl)-3-propyloxirane is unique due to its specific substitution pattern and the presence of both an epoxide ring and an alkene group.

Properties

CAS No.

113646-65-4

Molecular Formula

C8H14O

Molecular Weight

126.20 g/mol

IUPAC Name

2-prop-1-enyl-3-propyloxirane

InChI

InChI=1S/C8H14O/c1-3-5-7-8(9-7)6-4-2/h3,5,7-8H,4,6H2,1-2H3

InChI Key

OXOXOIPOGHCUTH-UHFFFAOYSA-N

Canonical SMILES

CCCC1C(O1)C=CC

Origin of Product

United States

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